amine hydrochloride CAS No. 1067237-68-6](/img/structure/B1382629.png)
[2-(2-Bromophenyl)ethyl](methyl)amine hydrochloride
Übersicht
Beschreibung
2-(2-Bromophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H12BrN·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylamine group. This structure imparts specific reactivity and functionality to the compound, making it valuable in synthetic chemistry and other fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)ethylamine hydrochloride typically involves the reaction of 2-bromoacetophenone with methylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylamine group. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromophenyl)ethylamine hydrochloride may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the nucleophilic substitution reaction, and the product is collected at the outlet.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)ethylamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic applications and as a starting material for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its bromine atom can undergo electrophilic substitution, while the amine group can engage in nucleophilic attacks. These interactions enable the compound to modify other molecules and exert its effects in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromophenyl)ethylamine hydrochloride: Similar structure but with the bromine atom in the meta position.
2-(4-Bromophenyl)ethylamine hydrochloride: Similar structure but with the bromine atom in the para position.
2-Bromoethylamine hydrochloride: Lacks the phenyl ring, making it less complex.
Uniqueness
2-(2-Bromophenyl)ethylamine hydrochloride is unique due to the ortho position of the bromine atom, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical behaviors and applications compared to its meta and para counterparts.
Biologische Aktivität
2-(2-Bromophenyl)ethylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis details, pharmacological effects, and relevant case studies.
Synthesis and Characterization
The synthesis of 2-(2-Bromophenyl)ethylamine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with methylamine in the presence of a suitable solvent. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Key Characterization Techniques:
- NMR Spectroscopy : Provides information on the hydrogen and carbon environments in the molecule.
- Mass Spectrometry : Confirms the molecular weight and structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of 2-(2-Bromophenyl)ethylamine hydrochloride. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that 2-(2-Bromophenyl)ethylamine hydrochloride may serve as a potential candidate for developing new antimicrobial agents.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Study: Neuropharmacological Evaluation
A study conducted on rodent models demonstrated that administration of 2-(2-Bromophenyl)ethylamine hydrochloride resulted in increased locomotor activity, suggesting dopaminergic stimulation. Behavioral assays indicated potential anxiolytic effects, warranting further investigation into its mechanism of action.
The biological activity of 2-(2-Bromophenyl)ethylamine hydrochloride is likely mediated through its interaction with specific receptors in the nervous system. It is hypothesized to act as a monoamine reuptake inhibitor, similar to other compounds in its class.
Safety and Toxicology
Toxicological assessments indicate that 2-(2-Bromophenyl)ethylamine hydrochloride exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-N-methylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBURWEBFFVLKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.